molecular formula C21H20N2O3S2 B2565432 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 923088-80-6

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2565432
CAS RN: 923088-80-6
M. Wt: 412.52
InChI Key: OGVLIZOHEGCORB-UHFFFAOYSA-N
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Description

“N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .


Synthesis Analysis

The synthesis of a series of 8H-indeno[1,2-d]thiazole derivatives, including “this compound”, has been reported . The synthesis process involves the reaction of thiourea with 2-tosyloxy-1-indanone .


Molecular Structure Analysis

The molecular structure of “this compound” allows it to interact with the SARS-CoV-2 3CL protease. The indene moiety of the compound is buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of thiourea with 2-tosyloxy-1-indanone .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A crucial application of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide and its derivatives is in the synthesis of compounds with antimicrobial properties. For instance, the regioselective synthesis of benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-ones, which are structurally related, has been achieved, and these compounds have exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains (Mor & Khatri, 2022). Similarly, the synthesis of certain thiazole derivatives has shown potential applications as corrosion inhibitors, indicating a protective effect on materials, which is valuable in various industrial applications (Farahati et al., 2019).

Drug Design and Disease Inhibition

In the realm of drug design, tricyclic 8H-indeno[1,2-d][1,3]thiazoles have been synthesized and evaluated for their inhibitory activity against FBPase, showing potential applications in disease treatment and management. The structural design and synthesis of these compounds have been informed by extensive structure-activity relationship (SAR) studies, and one compound in particular demonstrated high affinity and inhibitory activity, indicating its potential as a therapeutic agent (Tsukada et al., 2010).

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-8-10-16(11-9-14)28(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLIZOHEGCORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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